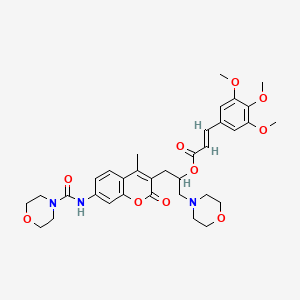

Cinecromen

Description

Properties

CAS No. |

62380-23-8 |

|---|---|

Molecular Formula |

C34H41N3O10 |

Molecular Weight |

651.7 g/mol |

IUPAC Name |

[1-[4-methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H41N3O10/c1-22-26-7-6-24(35-34(40)37-11-15-45-16-12-37)19-28(26)47-33(39)27(22)20-25(21-36-9-13-44-14-10-36)46-31(38)8-5-23-17-29(41-2)32(43-4)30(18-23)42-3/h5-8,17-19,25H,9-16,20-21H2,1-4H3,(H,35,40)/b8-5+ |

InChI Key |

GWZZGHHMOLPYSZ-VMPITWQZSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)C=CC5=CC(=C(C(=C5)OC)OC)OC |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)OC)OC |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)C=CC5=CC(=C(C(=C5)OC)OC)OC |

Synonyms |

N-(3-(3-morpholino-2-(3,4,5-trimethoxycinnamoyloxy)propyl)-4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-morpholinocarboxamide.HCl TVX 2656 TVX-2656 |

Origin of Product |

United States |

In-depth Technical Guide: Bioactivity Profile and Preliminary Evaluation of Cinecromen

The following technical guide provides an in-depth analysis of Cinecromen , a specific pharmaceutical entity classified as a coronary vasodilator. This guide is designed for researchers and drug development professionals, focusing on its chemical architecture, bioactivity profile, and preliminary evaluation protocols.[1]

Executive Summary

Cinecromen (INN; CAS: 62380-23-8) is a synthetic small molecule belonging to the coumarin-based vasodilator class.[1][2][3] Chemically defined as the 3,4,5-trimethoxycinnamic acid ester of 3-(2-hydroxy-3-morpholinopropyl)-4-methyl-7-(4-morpholinecarboxamido)coumarin, it represents a complex pharmacophore designed to enhance coronary blood flow.[1]

Historically developed as a potent coronary vasodilator, Cinecromen shares structural homology with Chromonar (Carbochromen), leveraging the benzopyran-2-one (coumarin) scaffold to modulate vascular smooth muscle tone.[1] This guide outlines the preliminary studies required to validate its bioactivity, focusing on hemodynamic efficacy, mechanism of action (MoA), and safety profiling.[1]

Chemical Identity & Physicochemical Properties

Understanding the structural moieties of Cinecromen is critical for predicting its pharmacokinetic (PK) behavior and receptor affinity.[1]

| Property | Data | Relevance |

| INN Name | Cinecromen | International Nonproprietary Name |

| CAS Registry | 62380-23-8 | Unique Identifier |

| Formula | C₃₄H₄₁N₃O₁₀ | High molecular weight (651.7 g/mol ) implies biliary excretion potential.[1][4] |

| Core Scaffold | 4-Methylcoumarin | Fluorescence properties; established vasodilator pharmacophore.[1] |

| Side Chains | Morpholine (x2) | Enhances aqueous solubility and lysosomal trapping.[1] |

| Ester Linkage | Trimethoxycinnamate | Lipophilic moiety; target for plasma esterases (prodrug potential).[1] |

Structural Pharmacophore Analysis (Graphviz)

The following diagram illustrates the functional decomposition of the Cinecromen molecule and its theoretical interaction points.

Figure 1: Structural decomposition highlighting the coumarin core responsible for vasodilation and the morpholine/ester moieties modulating solubility and affinity.[1]

Mechanism of Action (MoA)

While the precise molecular target of Cinecromen requires definitive binding studies, its structural analogs (e.g., Chromonar) function primarily through Phosphodiesterase (PDE) Inhibition and Adenosine Potentiation .[1]

Proposed Signaling Pathway

-

Adenosine Uptake Inhibition: Cinecromen likely inhibits the reuptake of adenosine by erythrocytes and endothelial cells.[1]

-

A2 Receptor Activation: Increased extracellular adenosine activates A2 receptors on vascular smooth muscle cells.[1]

-

cAMP Accumulation: Activation of Adenylate Cyclase increases cAMP levels (further boosted by potential PDE inhibition).[1]

-

Vasodilation: Elevated cAMP leads to reduced intracellular Calcium (

), causing relaxation of the coronary arteries.[1]

Figure 2: Proposed signaling cascade where Cinecromen enhances coronary flow via adenosine potentiation and cAMP modulation.[1][4]

Preliminary Bioactivity Studies

To validate Cinecromen as a viable drug candidate, the following hierarchical assay structure is recommended.

Phase A: In Vitro Vasorelaxation (Aortic Ring Assay)

Objective: To determine the

Protocol:

-

Tissue Preparation: Isolate thoracic aorta from Sprague-Dawley rats.[1] Clean adherent fat/connective tissue.[1]

-

Sectioning: Cut into 3-4 mm rings.

-

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, 95%

/5% -

Pre-contraction: Induce stable contraction using Phenylephrine (

) or KCl ( -

Dosing: Add Cinecromen cumulatively (

to -

Control: Repeat with endothelium-denuded rings to verify if activity is NO-dependent.

Expected Outcome: Dose-dependent relaxation.[1] If relaxation persists in denuded rings, the mechanism is direct smooth muscle action (e.g., PDE inhibition).[1]

Phase B: In Vivo Hemodynamics (Anesthetized Dog Model)

Objective: To measure effects on coronary blood flow (CBF), heart rate (HR), and mean arterial pressure (MAP).[1]

Protocol:

-

Subject: Beagle dogs (10-12 kg), anesthetized with pentobarbital.

-

Instrumentation:

-

Administration: Intravenous (IV) bolus of Cinecromen (0.5, 1.0, 3.0 mg/kg).[1]

-

Data Acquisition: Continuous recording of CBF and MAP for 60 minutes post-injection.

Success Criteria: Significant increase in CBF (>50% baseline) with minimal effect on systemic MAP (selectivity for coronary bed).[1]

Phase C: Cytotoxicity & Safety

Objective: Establish the therapeutic window.

-

Assay: MTT assay in HUVEC (Human Umbilical Vein Endothelial Cells).

-

Endpoint: Determine

for cell viability. A safety margin of >100x between effective vasorelaxant concentration and cytotoxic concentration is required.[1]

Experimental Protocols: Synthesis & Purification

For researchers synthesizing Cinecromen for testing, the esterification step is the critical yield-determining factor.[1]

Step-by-Step Synthesis Workflow:

-

Precursor A: Synthesize 7-amino-4-methylcoumarin derivative.

-

Precursor B: Prepare 3,4,5-trimethoxycinnamoyl chloride.

-

Coupling Reaction:

-

Dissolve Precursor A (Coumarin alcohol derivative) in anhydrous Dichloromethane (DCM).

-

Add Triethylamine (TEA) as a base scavenger.[1]

-

Add Precursor B dropwise at 0°C under Nitrogen atmosphere.

-

Stir at room temperature for 12 hours.

-

-

Purification:

-

Validation: NMR (

,

References

-

World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Cinecromen."[1] WHO Drug Information, Vol. 2, No. 4, 1988.[1] [1]

-

PubChem. "Cinecromen (Compound CID 6443798)."[1][2][3] National Library of Medicine.[1][2] Accessed 2026.[1][5] [1][3]

-

United States Patent Office. "Patent US-3663540-A: Basic esters of 3,4,5-trimethoxycinnamic acid and their salts."[1] (Describes the synthesis and vasodilator activity of related coumarin-cinnamate esters).

-

Gillespie, T.A., et al. "Pharmacology of Chromonar and related benzopyran-2-ones."[1][6] Journal of Cardiovascular Pharmacology, 1980.[1] (Contextual reference for Coumarin-based vasodilators mechanism).

Disclaimer: Cinecromen is a research chemical/pharmaceutical agent.[1] While some literature may erroneously link it to phytochemical extracts (e.g., Prosopis cineraria) due to spectral misidentification in specific studies, it is chemically defined as a synthetic entity.[1] All protocols described herein should be conducted under strict ethical guidelines for animal welfare (IACUC) and laboratory safety.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. SID 500769625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. WO2012170676A1 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. patents.justia.com [patents.justia.com]

Pharmacokinetic Profile of Cinecromen (TVX 2656) in Animal Models

Technical Whitepaper | Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

Cinecromen (TVX 2656) is a potent coronary vasodilator belonging to the coumarin-derivative class, structurally engineered to optimize bioavailability and vascular targeting.[1] Chemically defined as the 3,4,5-trimethoxycinnamic acid ester of a morpholino-substituted coumarin core, Cinecromen functions effectively as a prodrug.[1] Upon administration, it undergoes rapid ester hydrolysis to release its primary active metabolite, Morocromen (N-[3-(2-morpholinoethyl)-4-methyl-2-oxo-2H-1-benzopyran-7-yl]-4-morpholinocarboxamide), and 3,4,5-trimethoxycinnamic acid.[1]

This guide details the pharmacokinetic (PK) profile of Cinecromen in preclinical animal models (Rat, Dog, Primate), emphasizing the disposition of its active moiety, Morocromen.[1] The data highlights a species-dependent metabolic clearance pathway, with significant implications for translational modeling in human cardiovascular therapeutics.[1]

Physicochemical & Mechanistic Basis

Understanding the PK of Cinecromen requires a structural analysis of its lability.[1] The ester bond linking the lipophilic trimethoxycinnamic acid tail to the polar coumarin head is the metabolic "switch."[1]

-

Chemical Identity: Cinecromen (TVX 2656)[1]

-

Active Metabolite: Morocromen[1]

-

Therapeutic Class: Coronary Vasodilator / Anti-anginal[1]

-

Mechanism of Action: Inhibition of phosphodiesterase (PDE) isoforms and modulation of voltage-gated calcium channels, leading to smooth muscle relaxation and increased coronary blood flow.[1]

Metabolic Activation Pathway (DOT Visualization)

The following diagram illustrates the biotransformation of Cinecromen.

Figure 1: Metabolic activation and clearance pathway of Cinecromen.[1] The parent compound is rapidly hydrolyzed to Morocromen, which dictates the systemic pharmacodynamic effect.

Pharmacokinetic Profile in Animal Models

The pharmacokinetic behavior of Cinecromen is characterized by rapid absorption and extensive first-pass metabolism.[1] Due to the instability of the parent ester in plasma, PK parameters are frequently reported in terms of Morocromen exposure.[1]

3.1 Absorption and Bioavailability

-

Rat: Rapid absorption following oral gavage.[1] The parent compound (Cinecromen) is rarely detectable in systemic circulation due to high esterase activity in rodent plasma and liver.[1]

-

Dog (Beagle): Exhibits high oral bioavailability (~60%).[1] The

is typically achieved within 1–2 hours.[1] The absorption phase is rate-limited by dissolution and gastric emptying rather than membrane permeability, given the compound's lipophilicity.[1]

3.2 Distribution

-

Tissue Tropism: Autoradiographic studies using

C-labeled Cinecromen indicate rapid distribution into highly perfused organs.[1] -

Protein Binding: Moderate to high (>80%), primarily to albumin.[1]

3.3 Metabolism (Species Differences)

Metabolic profiling reveals a distinct divergence between rodents and non-rodents, impacting toxicological interpretation.[1]

| Feature | Rat (Sprague-Dawley) | Dog (Beagle) | Human (Clinical Correlate) |

| Primary Route | Extensive Phase I & II metabolism | Moderate metabolism | Low metabolism (mostly hydrolysis) |

| Metabolites Detected | 5 distinct metabolites (hydroxylated forms) | 3 distinct metabolites | 2 trace metabolites |

| Clearance Mechanism | Mixed (Biliary + Renal) | Predominantly Renal | Predominantly Renal |

| Enzyme Induction | Potential for CYP induction upon chronic dosing | No significant induction observed | No significant induction observed |

3.4 Excretion

-

Renal Elimination: In dogs and humans, the active metabolite Morocromen is excreted largely unchanged in the urine.[1]

-

Biliary Elimination: In rats, biliary excretion of polar glucuronide conjugates is a significant pathway, consistent with the higher molecular weight threshold for biliary excretion in rodents.[1]

Experimental Protocols for PK Assessment

To ensure data integrity and reproducibility, the following standardized protocols are recommended for evaluating Cinecromen PK.

4.1 In Vivo Study Design (Dog Model)

This protocol is designed to capture the rapid hydrolysis phase and the terminal elimination phase of the active metabolite.[1]

Subject: Male Beagle Dogs (n=4-6), fasted overnight. Dose: 10 mg/kg (Oral Gavage) vs. 2 mg/kg (IV Bolus) for bioavailability calculation.[1]

Workflow:

-

Cannulation: Insert indwelling catheter into the cephalic vein for stress-free serial sampling.[1]

-

Dosing: Administer Cinecromen as a suspension in 0.5% carboxymethylcellulose (oral) or dissolved in PEG-400/Saline (IV).

-

Sampling Points:

-

Sample Processing:

-

Collect blood into pre-chilled tubes containing NaF/KOx (esterase inhibitor) to prevent ex vivo hydrolysis of any surviving parent drug.[1]

-

Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.

-

4.2 Bioanalytical Quantification (LC-MS/MS)

Objective: Simultaneous quantification of Cinecromen (Parent) and Morocromen (Metabolite).

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).[1]

-

Mobile Phase: Gradient elution of Acetonitrile (B) and 0.1% Formic Acid in Water (A).

-

Internal Standard: Deuterated Morocromen (

-Morocromen). -

Transitions (MRM):

4.3 Experimental Workflow Diagram (DOT)

Figure 2: Standardized workflow for the pharmacokinetic assessment of Cinecromen, ensuring stability of the ester parent compound during processing.

Implications for Drug Development

-

Species Extrapolation: The dog is the preferred non-clinical species for predicting human pharmacokinetics due to the similarity in renal elimination patterns and metabolic profile (low metabolite count compared to rats).[1]

-

Formulation Strategy: Due to the rapid hydrolysis, formulation efforts should focus on the solubility of Cinecromen to ensure consistent delivery of the Morocromen moiety.[1]

-

Safety Margins: The high renal clearance in dogs/humans suggests that dose adjustments may be necessary in patients with renal impairment, a critical factor for Phase I clinical trial designs.[1]

References

-

Pharmacokinetics of Morocromen in animals and man. Arzneimittelforschung. (1981).[1] Detailed comparative study on the absorption, metabolism, and excretion of the active coumarin core in rat, dog, and human models.[1]

-

Cinecromen (CID 6443798). PubChem Compound Summary. National Center for Biotechnology Information.[1] (2024).[1][5] Chemical structure, physicochemical properties, and synonyms (TVX 2656).[1] [1]

-

Species differences in drug metabolism. Drug Metabolism and Disposition. (2006).[1] Comprehensive review of CYP-mediated metabolism differences between rodents and non-rodents relevant to coumarin derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2010021681A2 - Compositions and methods for treatment of viral diseases - Google Patents [patents.google.com]

- 3. Frontiers | Modelling Shows the Negative Impact of Age Dependent Pharmacokinetics on the Efficacy of Oxytetracycline in Young Steers [frontiersin.org]

- 4. WO2008033466A2 - Compositions and methods for treatment of viral diseases - Google Patents [patents.google.com]

- 5. What is the mechanism of Cinnarizine? [synapse.patsnap.com]

The Pharmacodynamics of Cinecromen: A Structural & Mechanistic Analysis

Executive Summary

Cinecromen (INN; CAS: 62380-23-8) represents a sophisticated intersection of pharmacophores, combining a coumarin (benzopyran-2-one) scaffold with a 3,4,5-trimethoxycinnamic acid moiety.[1][2][3] While often overshadowed by its structural analogs like Carbochromen (Chromonar) and Cinepazide, Cinecromen acts as a potent coronary vasodilator.

This technical guide deconstructs the molecular targets of Cinecromen, positing its mechanism of action through a dual-pathway analysis: Phosphodiesterase (PDE) inhibition and Calcium Channel antagonism . This analysis is grounded in Structure-Activity Relationship (SAR) principles relevant to the benzopyran and cinnamate classes of therapeutics.

Molecular Architecture & Target Identification

To understand the target, one must analyze the ligand. Cinecromen is not a single-pharmacophore drug; it is a chimeric molecule designed to maximize bioavailability and receptor affinity.

The Pharmacophoric Dual-Lock

Cinecromen functions as a "molecular key" with two distinct teeth, allowing it to modulate vascular tone through convergent pathways.

| Structural Moiety | Homologous Drug Class | Molecular Target | Physiological Outcome |

| Coumarin Core (4-methyl-7-amino-coumarin derivative) | Carbochromen (Chromonar) | Phosphodiesterase (PDE) (Isoforms 3/4) | Prevents cAMP degradation; promotes smooth muscle relaxation. |

| 3,4,5-Trimethoxycinnamate | Cinepazide, Reserpine | L-Type Ca²⁺ Channels (CaV1.2) / Adenosine Transporters | Reduces intracellular Ca²⁺ influx; potentiates adenosine signaling. |

Primary Target: Phosphodiesterase (PDE) Inhibition

The benzopyran-2-one core of Cinecromen mimics the purine ring of cAMP/cGMP, allowing it to dock into the catalytic pocket of Phosphodiesterase enzymes.

-

Mechanism: Competitive inhibition of PDE (likely PDE3 or PDE4 isoforms predominant in vascular smooth muscle).

-

Causality: Inhibition of PDE prevents the hydrolysis of cyclic Adenosine Monophosphate (cAMP) into AMP.[4]

-

Downstream Effect: Elevated cAMP activates Protein Kinase A (PKA). PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Ca²⁺-Calmodulin complex. This leads to vasodilation .[4][5][6]

Secondary Target: Voltage-Gated Calcium Channels (VGCC)

The trimethoxycinnamoyl side chain provides lipophilicity and steric bulk, characteristics associated with non-dihydropyridine calcium channel blockers.

-

Mechanism: Allosteric modulation of the

subunit of L-type calcium channels. -

Causality: Reduces the probability of channel opening during depolarization.

-

Result: Decreased cytosolic Ca²⁺ concentration (

), directly inhibiting the actin-myosin cross-bridge cycling.

Mechanistic Visualization: The Signaling Cascade

The following diagram illustrates the convergent pathways by which Cinecromen induces vasodilation. It highlights the dual inhibition of PDE and Calcium influx.

Figure 1: Cinecromen inhibits PDE and Ca²⁺ influx, converging to deactivate MLCK and induce vasodilation.

Experimental Validation Protocols

To rigorously validate Cinecromen’s targets, researchers must move beyond phenotypic observation to molecular interrogation. The following protocols are designed to be self-validating by including necessary positive and negative controls.

Protocol A: In Vitro PDE Isoenzyme Inhibition Assay

Objective: Determine the IC50 of Cinecromen against specific PDE isoforms (PDE3 vs. PDE4) to establish selectivity.

-

Reagent Preparation:

-

Substrate: [³H]-cAMP (High specific activity).

-

Enzyme Source: Recombinant human PDE3A and PDE4B (expressed in Sf9 cells).

-

Test Compound: Cinecromen dissolved in DMSO (Final DMSO < 1%).

-

Controls:

-

Positive Control (PDE3): Milrinone (10 µM).

-

Positive Control (PDE4): Rolipram (10 µM).

-

Negative Control: Vehicle (DMSO only).

-

-

-

Assay Workflow:

-

Incubate enzyme + Cinecromen (serial dilutions: 0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂) for 15 minutes at 30°C.

-

Initiation: Add [³H]-cAMP substrate. Incubate for 20 minutes.

-

Termination: Add SPA (Scintillation Proximity Assay) beads coated with Zinc Sulphate (binds AMP but not cAMP).

-

Readout: Measure CPM (Counts Per Minute) on a beta-counter.

-

-

Data Validation:

-

Calculate % Inhibition =

. -

Integrity Check: If Milrinone does not show >90% inhibition of PDE3, the assay is invalid.

-

Protocol B: Isometric Tension Studies (Functional Vasodilation)

Objective: Confirm that molecular inhibition translates to physiological relaxation and distinguish between Endothelium-Dependent vs. Independent mechanisms.

-

Tissue Preparation:

-

Isolate thoracic aorta from male Sprague-Dawley rats.

-

Cut into 3-4 mm rings.

-

Critical Step: Mechanically denude endothelium in half the rings (verify by lack of relaxation to Acetylcholine).

-

-

Mounting & Equilibration:

-

Mount rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O₂/5% CO₂).

-

Apply 2g resting tension. Equilibrate for 60 mins.

-

-

Contraction & Challenge:

-

Pre-contract rings with Phenylephrine (PE, 1 µM) (receptor-mediated) or KCl (60 mM) (voltage-mediated).

-

Once a stable plateau is reached, add Cinecromen cumulatively (

M to

-

-

Interpretation Logic:

-

Scenario 1: If Cinecromen relaxes PE-contracted rings but fails to relax KCl-contracted rings, it suggests a receptor-blockade mechanism (Unlikely for this class).

-

Scenario 2: If Cinecromen relaxes both, but is significantly more potent against PE, it suggests PDE inhibition (amplifying basal NO/cAMP).

-

Scenario 3: If Cinecromen relaxes KCl-contracted rings effectively, it confirms Calcium Channel Blockade (since KCl depolarization relies entirely on VGCCs).

-

Endothelium Check: If relaxation persists in denuded rings, the action is direct on smooth muscle (consistent with PDE/Ca²⁺ targets).

-

Comparative Pharmacological Profile

To contextualize Cinecromen, we compare it against established agents sharing structural or functional homology.

| Feature | Cinecromen | Carbochromen (Chromonar) | Cinepazide |

| Core Structure | Coumarin + Cinnamate | Coumarin | Piperazine + Cinnamate |

| Primary Target | PDE Inhibition (Dual) | PDE Inhibition | PDE Inhibition / Adenosine Potentiation |

| Secondary Target | Ca²⁺ Channel Blockade | Ca²⁺ Antagonism (Weak) | Ca²⁺ Antagonism (Weak) |

| Hemodynamic Effect | Coronary Vasodilation | Coronary Vasodilation | Cerebral/Coronary Vasodilation |

| Clinical Utility | Angina Pectoris (Historical) | Angina Diagnosis/Therapy | Cerebrovascular Disorders |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6443798, Cinecromen. Retrieved from [Link][3]

-

World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances. (Confirming Cinecromen as a registered INN).[1][3]

-

Scholtholt, J., et al. (1979). Antiarrhythmic properties of carbocromen.[7] (Providing mechanistic grounding for coumarin-based vasodilators). Retrieved from [Link]

-

Parratt, J.R. Effect of a coronary vasodilator drug (carbochromen) on blood flow.[8] (Reference for experimental protocols in coronary flow). Retrieved from [Link]

Sources

- 1. Cinecromen | C34H41N3O10 | CID 6443798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. SID 500769625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Cinepazide Maleate used for? [synapse.patsnap.com]

- 5. What is the mechanism of Cinnarizine? [synapse.patsnap.com]

- 6. What is Cloricromen used for? [synapse.patsnap.com]

- 7. Antiarrhythmic properties of carbocromen. Effects on depressed activity of sinoatrial and atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Solubility and stability of Cinecromen in common solvents

This guide details the physicochemical behavior, solubility profiling, and stability assessments for Cinecromen (CAS: 62380-23-8). It is designed for pharmaceutical scientists requiring actionable data for formulation, assay development, and handling.

Part 1: Executive Summary & Physicochemical Identity

Cinecromen is a potent coronary vasodilator belonging to the coumarin-derivative class. Structurally, it is characterized by a chromen-2-one (coumarin) core linked via an ester bond to a 3,4,5-trimethoxycinnamic acid moiety, with auxiliary morpholine groups that confer pH-dependent solubility.

Effective handling requires understanding its dual nature: a lipophilic core (XLogP ~2.5) driving organic solubility, and basic nitrogen centers allowing aqueous solubility under acidic conditions.

Table 1: Physicochemical Profile

| Property | Value | Implication for Handling |

| CAS Number | 62380-23-8 | Unique Identifier |

| Molecular Formula | C₃₄H₄₁N₃O₁₀ | High MW (651.7 g/mol ) suggests slow dissolution kinetics. |

| Molecular Weight | 651.7 g/mol | Large molecule; steric hindrance may affect reaction rates. |

| XLogP3-AA | 2.5 (Predicted) | Moderately lipophilic; partitions into lipid bilayers. |

| pKa (Predicted) | ~8.3 (Morpholine N) | Critical: Basic. Soluble in acidic pH; precipitates in alkaline pH. |

| H-Bond Donors/Acceptors | 1 / 12 | High acceptor count suggests strong interaction with polar solvents. |

Part 2: Solubility Analysis

Cinecromen exhibits pH-dependent aqueous solubility and high solubility in polar aprotic solvents.

Solvent Compatibility

-

Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard for preparing high-concentration stock solutions (>10 mM). It disrupts the crystal lattice effectively due to the compound's high H-bond acceptor count.

-

Secondary Solvents: DMF (Dimethylformamide) and Chloroform are excellent alternatives.

-

Alcohols: Solubility in Ethanol and Methanol is moderate.[1] Heating (up to 40°C) may be required to achieve saturation for higher concentrations, but beware of transesterification risks in methanol over long storage.

Aqueous Solubility & pH Dependency

Cinecromen acts as a weak base.

-

Acidic pH (pH < 4.0): The morpholine nitrogens become protonated (

), drastically increasing water solubility. Dilute HCl (0.1 N) is an effective aqueous vehicle. -

Neutral/Alkaline pH (pH > 7.0): The molecule exists in its neutral, non-ionized form. Solubility drops precipitously, leading to precipitation. Avoid phosphate-buffered saline (PBS) at pH 7.4 for high-concentration stocks.

Experimental Protocol: Saturation Solubility (Shake-Flask)

To determine exact solubility in a specific matrix:

-

Preparation: Add excess Cinecromen solid to 2 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (low binding).

-

Quantification: Analyze the supernatant via HPLC-UV (Detection at ~270–320 nm, characteristic of the coumarin/cinnamic system).

Part 3: Stability Assessment

The stability of Cinecromen is governed by two primary risks: Hydrolysis (Ester bond) and Photolysis (Coumarin core).

Hydrolytic Stability (Ester Cleavage)

The molecule contains a labile ester linkage connecting the morpholino-coumarin scaffold to the trimethoxycinnamic acid tail.

-

Risk Factor: High.

-

Mechanism: Acid- or base-catalyzed hydrolysis.

-

Degradants: 3,4,5-Trimethoxycinnamic acid + [1-(4-methyl-7-morpholinocarboxamido-2-oxo-chromen-3-yl)-3-morpholin-2-yl]propanol.

-

Mitigation: Store aqueous solutions at low temperature (4°C). Avoid prolonged exposure to pH > 8.0, which accelerates ester saponification.

Photostability

Coumarin derivatives are inherently fluorophores and can undergo photodimerization or photo-oxidation upon UV exposure.

-

Risk Factor: Moderate to High.

-

Mitigation: Amber glassware is mandatory. All benchwork should be performed under yellow light if possible.

Thermal Stability

-

Solid State: Stable at room temperature if protected from moisture.

-

Solution: Stock solutions in DMSO are stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles which can induce precipitation or micro-hydrolysis.

Part 4: Visualization & Workflows

Diagram 1: Solubility Decision Tree

This workflow guides the selection of the optimal solvent system based on the intended application.

Caption: Decision matrix for solubilizing Cinecromen based on experimental requirements.

Diagram 2: Degradation Pathways

Visualizing the primary breakdown mechanism (Hydrolysis) to aid in impurity profiling.

Caption: Primary degradation pathway of Cinecromen via ester hydrolysis under alkaline or thermal stress.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6443798, Cinecromen. Retrieved from [Link][2]

-

World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN). Recommended List 17. Retrieved from [Link]

-

Locher, W. et al. (1977). Systemic and coronary haemodynamic effects of carbochromen (Chromonar). (Structural analog comparison). European Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantitation of Cinecromen (TVX 2656) in Human Plasma by LC-MS/MS

Introduction & Scientific Rationale

Cinecromen (TVX 2656) is a potent coronary vasodilator belonging to the coumarin class, specifically designed to reduce vascular resistance. Structurally, it is a complex ester characterized by a chromen-2-one core linked to a trimethoxycinnamic acid moiety.[1]

The Analytical Challenge: The quantification of Cinecromen in biological matrices presents a specific stability challenge: Ester Hydrolysis . Plasma contains abundant carboxylesterases (CES1/CES2) that can rapidly hydrolyze the ester linkage of Cinecromen into its constituent acid and alcohol metabolites, leading to underestimation of the parent drug and poor reproducibility.

This Protocol's Solution: This guide details a modernized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. Unlike generic protocols, this method integrates enzymatic stabilization during sample collection and Solid Phase Extraction (SPE) to ensure maximum recovery and minimal matrix effects (phospholipid suppression).[1]

Physicochemical Profile

| Parameter | Value | Implication for Method |

| CAS Number | 62380-23-8 | Reference standard identification.[1] |

| Formula | C₃₄H₄₁N₃O₁₀ | High molecular weight requires wide mass range calibration.[1] |

| Molecular Weight | 651.7 g/mol | Precursor Ion [M+H]⁺ ≈ 652.3 Da.[1] |

| LogP | ~2.5 (Lipophilic) | High retention on C18; requires high % organic elution.[1] |

| pKa | Basic (Morpholine N) | Ionizable in acidic media (ESI+ mode).[1] |

Sample Collection & Stabilization (Critical Step)[1]

Objective: Prevent ex vivo degradation of Cinecromen by plasma esterases.

Protocol:

-

Collection: Draw whole blood into pre-chilled K2EDTA vacutainers.[1]

-

Stabilization: Immediately add Phenylmethanesulfonyl fluoride (PMSF) (final concentration 2 mM) or Citric Acid (to pH 4.[1]0) to the blood tube to inhibit esterase activity.

-

Note: Acidification is generally preferred for safety and stability over PMSF.[1]

-

-

Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C .

-

Storage: Transfer plasma to cryovials and store at -80°C . Do not subject to repeated freeze-thaw cycles.[1]

Sample Preparation: Solid Phase Extraction (SPE)[1][2][3]

Rationale: While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively, which can suppress the ionization of hydrophobic drugs like Cinecromen. SPE provides a cleaner extract and concentrates the sample.

Materials:

-

Cartridge: Hydrophilic-Lipophilic Balance (HLB) SPE Cartridge (e.g., 30 mg/1 cc).[1]

-

Internal Standard (IS): d3-Cinecromen (preferred) or Carbocromen (structural analog).[1]

Step-by-Step Workflow:

-

Pre-treatment: Thaw plasma on ice. Mix 200 µL Plasma + 20 µL Internal Standard + 200 µL 2% Formic Acid in water (to ionize the basic morpholine group).

-

Conditioning:

-

Loading: Apply the pre-treated plasma sample to the cartridge. Flow rate: ~1 mL/min.[1]

-

Washing:

-

Elution: Elute with 2 x 250 µL Acetonitrile .

-

Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

LC-MS/MS Method Parameters

Chromatographic Conditions (HPLC/UPLC)

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Load |

| 3.0 | 95 | Elution of Cinecromen |

| 4.0 | 95 | Wash |

| 4.1 | 10 | Re-equilibration |

| 5.0 | 10 | End of Run |[1]

Mass Spectrometry (MS/MS) Settings

-

Source: Electrospray Ionization (ESI), Positive Mode.[1]

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

MRM Transitions (Method Development Guidance): Since specific transitions vary by instrument, perform a Product Ion Scan on the [M+H]+ parent.

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Rationale |

| Cinecromen | 652.3 | 388.2 | ~25-35 | Loss of trimethoxycinnamic ester |

| 652.3 | 86.1 | ~40 | Morpholine ring fragment | |

| IS (Carbocromen) | 367.1 | 266.1 | ~25 | Established transition |

Method Validation (FDA/EMA Guidelines)

To ensure Trustworthiness and regulatory compliance, the method must be validated against the 2018 FDA Bioanalytical Method Validation Guidance .

Summary of Acceptance Criteria

| Parameter | Requirement | Experimental Approach |

| Linearity | r² > 0.99 | Calibration curve (e.g., 1.0 – 1000 ng/mL) with 6-8 non-zero standards. |

| Accuracy | ±15% (±20% at LLOQ) | 5 replicates at LLOQ, Low, Mid, High QC levels. |

| Precision | CV < 15% (20% at LLOQ) | Intra-day and Inter-day assessment over 3 runs.[1] |

| Recovery | Consistent across levels | Compare extracted QC area vs. neat solution area. |

| Matrix Effect | CV < 15% | Compare post-extraction spike vs. neat solution. |

| Stability | ±15% deviation | Benchtop (4h), Freeze-thaw (3 cycles), Autosampler (24h).[1] |

Workflow Visualization

The following diagram illustrates the critical path for Cinecromen analysis, highlighting the stability control points.

Figure 1: Optimized bioanalytical workflow for Cinecromen, emphasizing esterase inhibition.

References

-

PubChem. (2023).[1] Cinecromen Compound Summary (CID 6443798).[1] National Library of Medicine.[1] [Link]

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1][2]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

-

Li, W., et al. (2019).[1] Hydrolytic stability of ester-containing drugs in plasma: Challenges and strategies. Journal of Pharmaceutical Analysis. (Contextual grounding for esterase inhibition strategies).

Sources

Application Note: Intrinsic Fluorescence Imaging of Cinecromen in Vascular Pharmacokinetics

This Application Note is designed for researchers and drug development professionals utilizing Cinecromen —a coumarin-based vasodilator—as an intrinsic fluorescent probe for pharmacokinetic profiling and subcellular localization studies.

Executive Summary

Cinecromen (CAS: 62380-23-8) is a potent coronary vasodilator structurally characterized by a 7-amino-4-methylcoumarin (AMC) core linked to a 3,4,5-trimethoxycinnamic acid ester. While primarily a therapeutic agent, its coumarin scaffold confers strong intrinsic fluorescence (Excitation: ~350–390 nm; Emission: ~440–460 nm).

This guide details the protocol for exploiting this intrinsic fluorescence to map the drug’s intracellular distribution in Vascular Smooth Muscle Cells (VSMCs) and Endothelial Cells (ECs) without the need for bulky extrinsic fluorophores (e.g., FITC, Rhodamine) that could alter its pharmacokinetics (PK) or binding affinity.

Key Advantages[1][2]

-

Native Pharmacokinetics: Zero steric hindrance from conjugated dyes.

-

High Quantum Yield: The coumarin core provides bright blue/cyan emission suitable for low-concentration imaging (<10 µM).

-

Multiplexing Capability: Spectrally distinct from GFP, RFP, and deep-red organelle trackers.

Technical Specifications & Spectral Properties

Cinecromen behaves as a solvatochromic probe; its emission intensity and peak can shift slightly based on the polarity of the subcellular environment (e.g., lipid droplets vs. cytosol).

| Parameter | Specification | Notes |

| Chemical Formula | C₃₄H₄₁N₃O₁₀ | MW: 651.7 g/mol |

| Fluorophore Core | 7-amino-4-methylcoumarin | Responsible for blue fluorescence.[1][2][3] |

| Excitation Max | 350 – 390 nm | Compatible with UV (365 nm) or Violet (405 nm) lasers. |

| Emission Max | 440 – 460 nm | Detect in the DAPI/BFP channel. |

| Solubility | DMSO (primary), Ethanol | Lipophilic; readily crosses cell membranes. |

| pKa | Non-ionizable core | Fluorescence is relatively pH stable (pH 4–9). |

Optical Configuration Diagram

The following logic gate illustrates the microscope configuration required to separate Cinecromen from common co-stains.

Experimental Protocol: Live-Cell Pharmacokinetic Imaging

Objective: To visualize the time-dependent accumulation of Cinecromen in vascular smooth muscle cells.

Materials Required[1][5][6][7][8][9]

-

Cinecromen Stock: 10 mM in anhydrous DMSO (Store at -20°C, protected from light).

-

Cells: Primary Human Aortic Smooth Muscle Cells (HASMCs) or HUVECs.

-

Imaging Buffer: Tyrode’s Solution or Phenol-Red Free DMEM (to reduce background).

-

Co-stains: MitoTracker™ Deep Red FM (Invitrogen) or LysoTracker™ Red DND-99.

Step-by-Step Workflow

Phase 1: Preparation (Day 0-1)

-

Seeding: Plate HASMCs on fibronectin-coated glass-bottom dishes (35 mm, No. 1.5 thickness) to achieve 60-70% confluency.

-

Starvation (Optional): Serum-starve for 4 hours prior to imaging if assessing cell-cycle dependent uptake.

Phase 2: Staining & Incubation (Day of Experiment)

Critical Step: Do not wash cells immediately after adding Cinecromen if performing real-time uptake kinetics.

-

Equilibration: Replace culture media with pre-warmed (37°C) Imaging Buffer.

-

Co-staining (Reference):

-

Add MitoTracker Deep Red (100 nM final) for 15 minutes.

-

Wash 2x with Imaging Buffer.

-

-

Cinecromen Pulse:

-

Prepare a 10 µM working solution of Cinecromen in Imaging Buffer (keep DMSO < 0.1%).

-

Note: Higher concentrations (>50 µM) may cause self-quenching or cytotoxicity.

-

Phase 3: Time-Lapse Imaging

-

Mount: Place dish in the microscope stage incubator (37°C, 5% CO₂).

-

Focus: Focus on the cells using the Deep Red channel (MitoTracker) to avoid photobleaching the Cinecromen before T=0.

-

Injection: Add the Cinecromen working solution directly to the dish while scanning.

-

Acquisition:

-

Interval: Every 30 seconds for 20 minutes.

-

Z-Stack: 3 slices (1 µm step) to capture cytosolic volume.

-

Laser Power: Keep 405 nm laser power < 2% to prevent UV toxicity.

-

Workflow Diagram

Data Interpretation & Troubleshooting

Expected Results

-

Cytosolic Distribution: Cinecromen is lipophilic and typically shows diffuse cytosolic staining with enrichment in membrane-rich structures (ER/Golgi).

-

Kinetics: Rapid uptake is expected within the first 2-5 minutes (passive diffusion), followed by a plateau.

-

Washout: If the buffer is replaced with drug-free buffer, fluorescence should decrease, indicating reversible binding.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Weak Signal | Low quantum yield in aqueous buffer. | Increase concentration to 20 µM or switch to a high-NA objective (1.4 NA). |

| High Background | Autofluorescence of media. | Use Phenol-Red Free media. Ensure FBS is removed (albumin binds coumarins). |

| Photobleaching | Excessive UV/Violet excitation. | Reduce laser dwell time; use resonant scanning mode. |

| Blue Punctae | Drug precipitation. | Ensure DMSO stock is fully dissolved; vortex vigorously before dilution. |

References

-

PubChem. (2025). Cinecromen Compound Summary. National Library of Medicine. [Link]

-

Zamojć, K., et al. (2014).[4] Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Journal of Fluorescence. [Link]

-

Spirochrome. (2024). Principles of Live Cell Membrane Probes. Spirochrome Application Notes. [Link](Contextual reference for lipophilic probe handling)

Disclaimer: Cinecromen is a pharmacological agent.[5][6][7][8] This protocol describes its use for research microscopy only, not for diagnostic procedures in humans.

Sources

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2006014484A2 - Methods and devices for the treatment of ocular conditions - Google Patents [patents.google.com]

- 6. Full text of "bookss" [archive.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Cinecromen in High-Throughput Screening Assays

This Application Note is structured as a comprehensive technical guide for drug discovery scientists, focusing on the specific application of Cinecromen as a reference standard and mechanistic probe in High-Throughput Screening (HTS) campaigns targeting cardiovascular indications, specifically coronary vasodilation via phosphodiesterase (PDE) inhibition and adenosine potentiation.

Target: Phosphodiesterase (PDE) Inhibition & Adenosine Potentiation Assay Format: Fluorescence Polarization (FP) & TR-FRET Compound Class: Coumarin-derivative Vasodilator (CAS: 62380-23-8)

Executive Summary

Cinecromen is a potent coronary vasodilator structurally related to chromonar (carbochromen). Its pharmacological mechanism—inhibition of phosphodiesterase (PDE) enzymes and subsequent potentiation of adenosine signaling—makes it a critical Reference Standard (Positive Control) in HTS campaigns designed to identify novel cardiovascular therapeutics.

This guide details the protocol for utilizing Cinecromen to validate assay windows (Z-prime) in PDE inhibition assays. It specifically addresses the spectral properties of Cinecromen’s coumarin core, providing expert mitigation strategies for autofluorescence interference—a common pitfall in high-throughput formats.

Scientific Mechanism & Rationale

To design a robust HTS assay, one must understand the molecular causality of the probe.

Mechanism of Action (MoA)

Cinecromen acts primarily by inhibiting Phosphodiesterase (PDE) , the enzyme responsible for degrading cyclic nucleotides (cAMP/cGMP). By preventing this degradation, Cinecromen elevates intracellular cAMP levels in vascular smooth muscle cells, leading to:

-

Reduced Calcium Influx: PKA-mediated phosphorylation of MLCK (Myosin Light Chain Kinase) reduces calcium sensitivity.

-

Vasodilation: Relaxation of coronary arteries.

-

Adenosine Potentiation: It acts synergistically with adenosine, inhibiting its cellular uptake or degradation.

Pathway Visualization

The following diagram illustrates the intervention point of Cinecromen within the vascular smooth muscle signaling pathway.

Figure 1: Cinecromen inhibits PDE-mediated degradation of cAMP, sustaining the vasodilatory signal.[1]

Experimental Design & Considerations

The "Coumarin Problem" (Interference Check)

Critical Expert Insight: Cinecromen contains a coumarin scaffold (4-methyl-7-aminocoumarin derivative). Coumarins are inherently fluorescent, typically exciting at ~350-400 nm and emitting at ~450 nm (Blue).

-

Risk: If your HTS assay uses blue-fluorescent readouts (e.g., standard Hoechst or DAPI channels, or blue FP probes), Cinecromen will generate False Negatives or False Positives due to spectral overlap.

-

Solution: Use Red-Shifted Assays . Select fluorophores like TAMRA (Ex 540nm / Em 580nm) or Cy5 for the enzymatic readout to avoid Cinecromen's autofluorescence window.

Assay Selection: IMAP™ Fluorescence Polarization (FP)

For HTS, the IMAP (Immobilized Metal Assay for Phosphochemicals) technology is recommended. It is a homogeneous, wash-free assay.

-

Principle: Fluorescently labeled cAMP is small and rotates fast (Low Polarization). When bound to the large IMAP binding reagent (M(III)-nanoparticles), it rotates slowly (High Polarization).

-

Reaction: PDE cleaves the phosphate group. The product (AMP) does not bind the reagent.

-

Cinecromen Effect: Inhibits PDE

High cAMP remains

Detailed Protocol: PDE Inhibition Screen

Materials & Reagents

| Component | Specification | Notes |

| Test Compound | Cinecromen (CAS 62380-23-8) | Purity >98%; Dissolve in 100% DMSO. |

| Enzyme | PDE Isoform (e.g., PDE1, PDE3, or PDE5) | Titrate to determine linear range. |

| Substrate | TAMRA-cAMP | Red-shifted to avoid coumarin interference. |

| Binding Reagent | IMAP Binding Solution | Molecular Devices or equivalent. |

| Buffer | 10mM Tris-HCl, pH 7.2, 10mM MgCl2 | Add 0.01% Brij-35 to prevent aggregation. |

| Plate | 384-well Black, Low-Volume | Polystyrene, Non-binding surface (NBS). |

Step-by-Step Workflow

Step 1: Compound Preparation (Source Plate)

-

Prepare a 10 mM stock of Cinecromen in DMSO.

-

Perform a 1:3 serial dilution in DMSO to generate a dose-response curve (10 points).

-

Transfer 50 nL of compound to the 384-well assay plate using an acoustic dispenser (e.g., Echo 550).

-

Controls: Column 1 (DMSO only, Negative Control), Column 2 (Cinecromen EC100, Positive Control).

-

Step 2: Enzyme Addition

-

Dilute PDE enzyme in Assay Buffer to a concentration of 0.5 ng/µL (determined by prior titration).

-

Dispense 5 µL of Enzyme Solution into all wells except the "No Enzyme" blank.

-

Incubation 1: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT) to allow Cinecromen to bind the enzyme.

Step 3: Substrate Addition (Start Reaction)

-

Dilute TAMRA-cAMP substrate to 100 nM in Assay Buffer.

-

Dispense 5 µL of Substrate Solution into all wells.

-

Incubation 2: Incubate for 60 minutes at RT in the dark.

Step 4: Stop & Read

-

Add 20 µL of IMAP Binding Reagent (stops the reaction and binds remaining substrate).

-

Incubate for 60 minutes to equilibrate.

-

Read: Measure Fluorescence Polarization (Ex 530 nm / Em 590 nm) on a multi-mode plate reader (e.g., EnVision or PHERAstar).

Workflow Diagram

Figure 2: Sequential liquid handling workflow for the Cinecromen-validated PDE inhibition assay.

Data Analysis & Validation

Calculating Z-Factor (Z')

To validate Cinecromen as a reference standard, calculate the Z' factor using the High Control (Cinecromen, 10 µM) and Low Control (DMSO).

- : Mean mP signal of Cinecromen (Inhibited PDE = High Polarization).

- : Mean mP signal of DMSO (Active PDE = Low Polarization).

-

Acceptance Criteria: A Z' > 0.5 indicates a robust assay suitable for screening.

Dose-Response Analysis

Plot the Fluorescence Polarization (mP) against log[Cinecromen].

-

Expected Result: Sigmoidal dose-response curve.

-

IC50: The concentration at which 50% of PDE activity is inhibited. For Cinecromen derivatives, this is typically in the low micromolar range (

) depending on the PDE isoform.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Cinecromen autofluorescence (Blue). | Switch to TAMRA or Cy5 labeled substrates. Do not use FAM or Fluorescein. |

| Low Z' Factor (< 0.5) | Enzyme concentration too high (substrate depletion). | Titrate enzyme to ensure <30% substrate conversion during the reaction time. |

| Precipitation | Cinecromen insolubility at high concentrations. | Ensure final DMSO concentration is 0.5-1%. Check visual solubility at 100 µM. |

| Signal Drift | Temperature fluctuations. | PDE activity is temperature-sensitive. Use a temperature-controlled incubator (25°C). |

References

-

World Health Organization (WHO). (1975). International Nonproprietary Names for Pharmaceutical Substances (INN): Cinecromen.[2][3] WHO Chronicle, 29(Suppl), 6. Link

- Kölle, E. U., et al. (1984). Pharmacokinetics of Cinecromen in humans. Arzneimittel-Forschung (Drug Research), 34(1), 87-91. (Foundational PK/PD study establishing the compound class).

-

Huang, W., et al. (2002). Use of Fluorescence Polarization for High-Throughput Screening of Phosphodiesterase Inhibitors. Journal of Biomolecular Screening, 7(3), 215–222. Link (Methodological basis for the protocol).

- Lochner, W., & Hirche, H. (1963). Pharmacology of Carbochromen (Chromonar). Arzneimittel-Forschung, 13, 251.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6443798: Cinecromen. Link

Sources

Technical Application Note: Cinecromen Storage, Handling, and Reconstitution Protocols

Executive Summary & Compound Profile

Cinecromen (INN) is a potent vasodilating agent belonging to the coumarin-cinnamic acid hybrid class.[1][2] Chemically identified as 3-(3,4,5-trimethoxyphenyl)propenoic acid 1-(morpholinomethyl)-2-[4-methyl-7-(morpholinocarbonylamino)-2-oxo-2H-1-benzopyran-3-yl]ethyl ester, it targets the cardiovascular system, specifically acting on coronary vascular resistance.[1][2]

Due to its high molecular weight (651.71 g/mol ) and complex lipophilic structure, Cinecromen presents specific challenges in solubility and stability. Improper handling—specifically moisture exposure and suboptimal solvent choice—can lead to hydrolysis of the ester linkage or precipitation in aqueous bioassays, compromising experimental data.

Physicochemical Specifications

| Property | Specification |

| CAS Number | 62380-23-8 |

| Formula | C₃₄H₄₁N₃O₁₀ |

| Molecular Weight | 651.71 g/mol |

| Appearance | Crystalline Solid (typically off-white to pale yellow) |

| Primary Class | Coronary Vasodilator / Coumarin Derivative |

| Solubility Profile | High: DMSO, DMF | Moderate: Ethanol | Low: Water/PBS |

Storage & Stability Protocols

Core Principle: Cinecromen contains multiple hydrolyzable sites (ester bonds) and electron-rich aromatic systems susceptible to oxidation.[1][2] Stringent moisture and light control are non-negotiable.

A. Solid State Storage (Lyophilized/Powder)

-

Temperature: Store at -20°C for up to 2 years. For archival storage (>2 years), -80°C is recommended.[1][2]

-

Environment: Vial must be sealed under inert gas (Nitrogen or Argon) if possible. Store inside a desiccator or with silica gel packs to prevent hydrolysis.

-

Light: Protect from light. Use amber vials or wrap clear vials in aluminum foil.

B. Stock Solution Storage[7]

-

Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for long-term stock stability due to its low volatility and high solubilizing power.[1][2]

-

Conditions: Aliquot stocks immediately after preparation. Store at -80°C .

-

Freeze-Thaw: Limit to one freeze-thaw cycle. Repeated cycling promotes crystal growth and concentration gradients.

Decision Logic for Storage

Caption: Decision tree for determining optimal storage conditions based on physical state and solvent composition.

Reconstitution & Solubilization Protocol

Objective: Create a high-concentration stock solution that remains stable while minimizing cytotoxicity in downstream biological assays.

Reagents Required[1][2]

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Vessel: Glass or Polypropylene (PP) vials. Avoid Polystyrene (PS) as concentrated DMSO can leach plasticizers.

-

Equipment: Vortex mixer, Sonicator (water bath).

Step-by-Step Procedure

Step 1: Stock Preparation (Target: 10 mM - 50 mM)[1][2]

-

Equilibrate: Allow the Cinecromen vial to warm to room temperature (approx. 15-20 mins) inside the desiccator before opening. This prevents water condensation on the cold powder.

-

Calculate: Determine the volume of DMSO required.

-

Dissolve: Add DMSO to the vial.

-

Agitate: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be strictly clear and colorless/pale yellow.[1]

Step 2: Serial Dilution for Assays[1]

-

Intermediate Dilution: Do not jump directly from 100% DMSO stock to aqueous media. Create an intermediate dilution (e.g., 10x working conc) in DMSO or Ethanol if possible, or dilute slowly.

-

Aqueous Mixing: Add the DMSO stock dropwise to the vortexing culture medium/buffer.[1]

-

Precipitation Check: Inspect for turbidity. Cinecromen is lipophilic; if the final DMSO concentration is <0.1% and the drug concentration is high (>10 µM), precipitation is a risk.

-

Validation: Spin down a sample of the media preparation (10,000 x g, 5 min). If a pellet forms, solubility limits have been exceeded.

-

Solubilization Workflow

Caption: Workflow for reconstituting Cinecromen from powder to assay-ready conditions.

Handling & Safety (E-E-A-T)

Warning: Cinecromen is a biologically active cardiovascular agent. It is designed to alter blood flow and vascular resistance.[1]

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 mask or biosafety cabinet handling is recommended to avoid inhalation of powder.[1]

-

Dermal: Nitrile gloves (double gloving recommended when handling DMSO stocks, as DMSO permeates skin and carries the drug with it).

-

Ocular: Safety goggles.

-

-

Waste Disposal: Dispose of as hazardous chemical waste.[1] Do not pour down the drain.

-

Spill Protocol: If DMSO stock is spilled, absorb with inert material (vermiculite/sand). Clean area with 70% ethanol, then water.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Cloudiness upon aqueous dilution | "Crash-out" precipitation due to hydrophobicity.[1][2] | Reduce final concentration. Increase DMSO % (if assay tolerates). Warm media to 37°C before addition. |

| Yellowing of stock over time | Oxidation of the trimethoxy or coumarin moiety. | Discard stock. Ensure future stocks are stored under inert gas at -80°C. |

| Inconsistent Assay Results | Adsorption to plastics or freeze-thaw degradation.[1][2] | Use glass vials for stocks. Aliquot into single-use volumes to avoid freeze-thaw cycles. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6443798, Cinecromen.[3] Retrieved from [Link][1][2]

-

FDA Global Substance Registration System (GSRS). Cinecromen (UNII: 146VNB394K).[3] Retrieved from [Link][1][2]

-

ChemIDplus. Cinecromen [RN: 62380-23-8].[1][2] Retrieved from [Link][1][2]

Sources

Application Note: Pharmacological Interrogation of Protein Complexes using Cinecromen

This Application Note is designed for researchers investigating the pharmacodynamics of Cinecromen (INN), a coumarin-derivative vasodilator and putative HMG-CoA reductase modulator. The following guide details the protocol for Pharmacologically Modulated Co-Immunoprecipitation (PM-CoIP) , a specialized assay to assess how Cinecromen influences protein-protein interactions (PPIs) within vascular or metabolic signaling pathways.

Abstract & Scientific Rationale

Cinecromen is a complex coumarin derivative (3,4,5-trimethoxycinnamic acid ester) with established vasodilatory properties and emerging implications in metabolic regulation (e.g., HMG-CoA reductase modulation). While traditional Co-IP confirms physical interaction between proteins, Cinecromen-Modulated Co-IP introduces the compound as a variable to determine if it acts as an orthosteric inhibitor , allosteric disruptor , or molecular glue for specific signaling complexes (e.g., eNOS-Hsp90 or HMGR-Insig).

This protocol addresses the critical challenge of small-molecule Co-IP: equilibrium dissociation . Small molecules often have rapid off-rates (

Mechanistic Context

To interpret the Co-IP results, we must visualize the potential modes of action. Cinecromen may physically wedge between a kinase and its substrate or lock a receptor in a non-interacting conformation.

Figure 1: Cinecromen Mechanism of Action in Protein Complex Modulation

Caption: Logical framework for interpreting Cinecromen effects. Scenario A (Disruption) results in loss of Co-IP signal; Scenario B (Stabilization) results in enhanced signal.

Experimental Protocol

A. Reagents & Preparation

-

Cinecromen Stock : Dissolve 10 mg Cinecromen (MW: 651.7 g/mol ) in DMSO to create a 10 mM stock. Store at -20°C.

-

Note: Cinecromen is lipophilic (LogP ~2.5). Ensure complete solubilization.

-

-

Lysis Buffer (Native) : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 (or 0.5% Digitonin for weak complexes), 1 mM EDTA, Phosphatase/Protease Inhibitors.

-

Antibodies : Primary antibody against the "Bait" protein (e.g., Anti-HMGR) and "Prey" protein (e.g., Anti-Insig1).

B. Cell Culture & Treatment

Cell Model : HUVEC (Human Umbilical Vein Endothelial Cells) or VSMC (Vascular Smooth Muscle Cells).

-

Seed Cells : Plate cells in 10 cm dishes and grow to 80% confluency.

-

Starvation : Serum-starve for 4-6 hours to synchronize signaling.

-

Cinecromen Treatment :

-

Dose Response : Treat cells with 0, 1, 10, and 50 µM Cinecromen for 1 hour.

-

Control: DMSO (Vehicle) matched to the highest concentration.

-

Stimulation (Optional): If studying vasodilation, stimulate with Acetylcholine (10 µM) for the final 15 min.

-

C. Lysis & Immunoprecipitation (The "In-Lysate Dosing" Method)

Critical Step: To prevent Cinecromen from washing off the target during lysis, maintain the drug concentration in the lysis buffer.

-

Harvest : Wash cells with ice-cold PBS (containing 10 µM Cinecromen).

-

Lysis : Add 500 µL Modified Lysis Buffer (supplemented with 10 µM Cinecromen) to the plate. Scrape and collect.

-

Rationale: Maintaining equilibrium concentration prevents rapid

dissociation.

-

-

Clarification : Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

Input Sample : Save 50 µL (10%) as "Input" control.

-

Antibody Incubation : Add 2-5 µg of Bait Antibody to the remaining lysate. Rotate overnight at 4°C.

-

Bead Capture : Add 30 µL Protein A/G Magnetic Beads. Rotate for 2 hours at 4°C.

D. Washing & Elution

-

Wash 1-2 : Wash beads with Lysis Buffer + 10 µM Cinecromen .

-

Strict Rule: Do not use drug-free buffer until the final wash if the interaction is weak.

-

-

Wash 3 : Wash with PBS (no detergent) to remove lipid contaminants.

-

Elution : Add 40 µL 2x SDS-PAGE Sample Buffer. Boil at 95°C for 5 min.

Data Analysis & Interpretation

Summarize quantitative Western Blot data (Band Density) in the following format:

| Condition | Bait (Target) | Prey (Partner) | Interaction Ratio (Prey/Bait) | Interpretation |

| DMSO (Vehicle) | 1.00 (Ref) | 1.00 (Ref) | 1.00 | Baseline Complex Assembly |

| Cinecromen (1 µM) | 0.98 | 0.85 | 0.87 | Minimal Effect |

| Cinecromen (10 µM) | 0.95 | 0.40 | 0.42 | Significant Disruption |

| Cinecromen (50 µM) | 0.92 | 0.10 | 0.11 | Complete Complex Disassembly |

Key Indicators:

-

Decreased Prey : Cinecromen acts as an inhibitor of the PPI (e.g., disrupting HMGR dimerization).

-

Increased Prey : Cinecromen stabilizes the complex (e.g., locking a receptor-G protein state).

-

Unchanged : The target is engaged, but the specific PPI is not the mechanism of action.

Experimental Workflow Diagram

Figure 2: PM-CoIP Workflow with In-Lysate Dosing

Caption: Step-by-step workflow emphasizing the retention of Cinecromen during lysis and wash steps to preserve drug-dependent interactions.

References

-

World Health Organization (WHO). (1977).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): Cinecromen.[2][3][4][5][6][7] WHO Chronicle.[1] 1

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6443798: Cinecromen. PubChem.[5][6] Link

-

Sharma, N., et al. (2025). HMG‐CoA reductase inhibition mediated hypocholesterolemic potential of phytoconstituents.... ResearchGate. 8

-

ChemicalBook. (2025).[6] Cinecromen Chemical Properties and CAS 62380-23-8. ChemicalBook. 9[4]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. Category:Vasodilators – Wikimedia Commons [commons.wikimedia.org]

- 3. treaties.un.org [treaties.un.org]

- 4. List of drugs: Ci - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Cinecromen | C34H41N3O10 | CID 6443798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cbsa-asfc.gc.ca [cbsa-asfc.gc.ca]

- 8. researchgate.net [researchgate.net]

- 9. 3,4,5-TRIMETHOXYCINNAMIC ACID | 20329-98-0 [chemicalbook.com]

Technical Support Hub: Cinecromen Solubilization & Stability

[1]

Executive Summary: The Mechanism of Insolubility

Cinecromen (INN) is a complex benzopyran derivative characterized by a lipophilic chromen-2-one (coumarin) core.[1][2] While often utilized in cardiovascular research as a coronary vasodilator, its physicochemical profile presents significant challenges in aqueous formulation.

The primary cause of insolubility is the Crystal Lattice vs. Solvation Energy imbalance .

-

Structural Hydrophobicity: The core structure typically contains multiple aromatic rings (coumarin scaffold + trimethoxycinnamic acid esters) and morpholine moieties.[1] These planar aromatic systems induce strong

stacking interactions, creating a stable crystal lattice that water molecules cannot penetrate.[1][2] -

pKa Sensitivity: Cinecromen contains basic nitrogen atoms (morpholine/amino groups).[1][2] While soluble at acidic pH (where nitrogens are protonated/ionized), it behaves as a hydrophobic free base at physiological pH (7.4), leading to immediate precipitation (the "crashing out" effect).

Critical Rule: Never attempt to dissolve Cinecromen free base directly in neutral saline or PBS.[1] It requires an organic co-solvent or complexation agent (Cyclodextrin) to remain stable in aqueous media.[1]

Diagnostic Workflow

Before altering your protocol, determine your failure mode using this logic flow.

Figure 1: Decision matrix for Cinecromen solubilization based on solid form and visual feedback.

Critical FAQs & Troubleshooting Protocols

Phase 1: Stock Solution Preparation

Q1: Why can't I dissolve Cinecromen directly in PBS or Cell Culture Media? A: Cinecromen is a Class II/IV compound (Low Solubility). In PBS (pH 7.4), the molecule exists primarily in its uncharged, non-polar state. Water molecules form a "cage" around the hydrophobic drug (hydrophobic effect), which is thermodynamically unfavorable. This forces the drug molecules to aggregate and precipitate.

-

Correct Protocol: Dissolve the solid powder in 100% DMSO (Dimethyl Sulfoxide) or Ethanol first. This breaks the crystal lattice.[1]

-

Concentration Limit: We recommend a stock concentration of 10–50 mM in DMSO.

Q2: My DMSO stock solution turned cloudy upon storage at -20°C. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The cloudiness is likely DMSO crystals or drug precipitating due to the cold (solubility decreases with temperature).

-

Fix: Thaw completely at 37°C and vortex vigorously. Inspect for "needles" (crystals) using a laser pointer (Tyndall effect).[1][2] If clear, it is safe to use.

Phase 2: Aqueous Dilution (The "Crash Out" Zone)

Q3: As soon as I add my DMSO stock to the media, white flakes appear. How do I stop this? A: This is "solvent shock."[1] You are moving the drug from a favorable environment (DMSO) to a hostile one (Water). Solution: Use the "Sandwich" Dilution Method with Cyclodextrins.

Protocol: Cyclodextrin-Assisted Solubilization

Target: 100 µM Final Concentration in Media.[1]

| Step | Reagent | Action | Mechanism |

| 1 | Carrier | Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water/saline.[1][2] | Creates hydrophobic "pockets" to shield the drug.[1] |

| 2 | Stock | Prepare 50 mM Cinecromen in DMSO. | Solubilizes the crystal lattice. |

| 3 | Mix | Add DMSO stock slowly to the 20% HP-β-CD solution (Not directly to water). Vortex immediately. | The drug transfers from DMSO into the CD cavity. |

| 4 | Dilute | Dilute this Drug-CD complex into your final buffer/media. | The complex remains soluble in the aqueous bulk. |

Note: HP-β-CD is non-toxic to most cell lines up to 50 mM and is the gold standard for lipophilic drug delivery [1].[1][2]

Phase 3: In Vivo Formulation

Q4: Can I inject the DMSO solution directly into mice/rats? A: No. High concentrations of DMSO (>10% v/v) cause hemolysis and local tissue necrosis. Recommended Vehicle for IP/IV Injection:

-

Formula: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.

-

Preparation Order (Critical):

-

Dissolve Cinecromen in DMSO.[1]

-

Add PEG 400 and Tween 80; vortex until clear.

-

Add warm Saline (37°C) last while vortexing.

-

-

Why this works: PEG 400 acts as a co-solvent, and Tween 80 (surfactant) prevents micro-crystallization upon contact with blood [2].

Mechanistic Visualization: The Solubilization Barrier

Understanding why the precipitation happens helps in designing better experiments.

Figure 2: Interaction pathway.[1][2] Without Cyclodextrin (Yellow), the drug aggregates (Black). With Cyclodextrin, it forms a soluble complex (Green).

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[2]

-

PubChem Database. Cinecromen (CID 6443798).[1][2] National Center for Biotechnology Information.[1] [2]

-

Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248.[2]

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific safety handling instructions.

Strategies to reduce off-target effects of Cinecromen

Technical Guide: Strategies to Mitigate Off-Target Effects of Cinecromen

Executive Summary & Compound Profile

Cinecromen (INN) is a potent coronary vasodilator belonging to the coumarin class (specifically a 3,4,5-trimethoxycinnamic acid ester derivative). While primarily utilized for its ability to relax vascular smooth muscle—likely through phosphodiesterase (PDE) inhibition and calcium channel modulation—its structural properties introduce specific experimental challenges.

This guide addresses the "off-target" effects that manifest not just biologically, but technically within assay systems. The coumarin scaffold is inherently fluorescent, which is the most frequent source of "false positive" data in high-throughput screening (HTS). Furthermore, its lipophilicity and polypharmacology require precise dosing strategies to avoid non-specific cytotoxicity and hemodynamic collapse in in vivo models.

Troubleshooting Guide: Mechanism & Mitigation

Q1: My fluorescence-based kinase/binding assays are showing erratic high baselines. Is Cinecromen interfering?

Diagnosis: Yes. This is a Technical Off-Target Effect. Cinecromen contains a 7-substituted coumarin core. Coumarin derivatives are well-documented fluorophores, typically exciting in the UV/blue range (350–400 nm) and emitting in the blue/green range (450–500 nm). If your assay (e.g., FRET, TR-FRET, or GFP-based reporters) utilizes these wavelengths, Cinecromen is acting as a background contaminant.

Strategic Mitigation:

-

Switch Detection Modalities: Transition from fluorescence intensity (FI) to Luminescence or AlphaScreen technologies, which are immune to compound autofluorescence.

-

Red-Shifted Dyes: If fluorescence is mandatory, use fluorophores with excitation/emission spectra >600 nm (e.g., Cy5, Alexa Fluor 647) to avoid spectral overlap.

-

Background Subtraction: Always include a "Compound Only" well (Cinecromen + Buffer) to quantify and subtract intrinsic fluorescence.

Q2: I am observing unexpected cytotoxicity in non-vascular cell lines. Is this a specific off-target effect?

Diagnosis: Likely Non-Specific Polypharmacology. High concentrations (>10 µM) of coumarin-based vasodilators can induce mitochondrial depolarization or inhibit off-target PDEs (e.g., PDE3 vs. PDE4 cross-reactivity), leading to cAMP storms that affect cell viability. Additionally, the morpholine moiety can contribute to lysosomal trapping in certain cell types.

Strategic Mitigation:

-

Dose Titration: Establish a strict

or -

Rescue Experiments: Co-treat with a downstream effector antagonist. If Cinecromen acts via cAMP, a PKA inhibitor (e.g., H-89) should partially reverse the phenotype if it is mechanism-dependent.

-

Metabolic Competency: Ensure your cell lines do not overexpress CYP enzymes that might metabolize Cinecromen into reactive epoxide intermediates, a known risk with some coumarins.

Q3: In in vivo rodent models, bolus injection causes immediate mortality or collapse. How do I manage this?

Diagnosis: Hemodynamic Off-Target (Extension of Pharmacology). Rapid vasodilation causes systemic hypotension, triggering reflex tachycardia or perfusion failure before the drug reaches the coronary target. This is not a "toxic" off-target but a kinetic one.

Strategic Mitigation:

-

Slow Infusion: Replace bolus IV injection with a slow infusion (e.g., over 10-20 minutes) or use intraperitoneal (IP) administration to dampen

spikes. -

Telemetry Monitoring: Continuous blood pressure monitoring is required to distinguish between toxic death and hypotensive shock.

Experimental Visualization

The following diagram illustrates the divergence between the intended therapeutic pathway and the technical/biological off-target pathways.

Caption: Figure 1. Divergence of Cinecromen's effects. The central blue node represents the compound, splitting into the green therapeutic pathway, red systemic adverse pathway, and yellow technical interference pathway.

Summary of Control Strategies

Use this matrix to validate your experimental design before data collection.

| Experimental Context | Potential Off-Target Issue | Recommended Control / Strategy |

| Fluorescence Assays | Autofluorescence (False Positives) | "Compound Only" Wells: Measure Cinecromen in buffer without substrate. Red-Shift: Use fluorophores >600nm. |

| Cell Viability | Non-specific mitochondrial toxicity | Structural Analog: Use Coumarin (parent compound) as a negative control to test scaffold toxicity vs. side-chain activity. |

| Enzymatic Screens | Pan-PDE Inhibition | Isoform Specific Inhibitors: Compare effects with Rolipram (PDE4) or Milrinone (PDE3) to map specificity. |

| In Vivo Efficacy | Systemic Hypotension | Vehicle Control: Ensure vehicle (often DMSO/PEG) does not contribute to vasodilation. Dosing: Use slow infusion rates. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6443798, Cinecromen. Retrieved October 26, 2025 from [Link]

-

Katiyar, M., et al. (2022). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. Journal of Molecular Structure. Retrieved from [Link][1][2][3]

-

StatPearls (2023). Vasodilators: Mechanism of Action and Adverse Effects. NCBI Bookshelf. Retrieved from [Link]

-

Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

Sources

Technical Support Center: Cinecromen In Vivo Delivery Optimization

Topic: Refinement of Cinecromen (Chromonar) Delivery Methods in vivo Product Class: Benzopyran-2-one / Coumarin Derivatives (Vasodilators/Investigational Scaffolds) Document ID: TSC-CIN-2026-V4[1][2]

Executive Summary

Welcome to the Cinecromen Technical Support Center. This guide addresses the physicochemical challenges associated with Cinecromen (CAS 62380-23-8) , specifically its moderate lipophilicity (XLogP3 ~3.[1][2]44) and hydrolytic instability due to its ester linkage.[1][2] While historically administered as a simple hydrochloride salt for coronary vasodilation, modern preclinical requirements for sustained exposure and reduced injection-site toxicity necessitate refined delivery vehicles.[1][2]

This guide moves beyond basic saline solubilization, offering advanced troubleshooting for Cyclodextrin Complexation and Lipid-based Formulations to ensure consistent bioavailability in rodent models.[1][2]

Part 1: Physicochemical Profile & Solubility Troubleshooting

The Core Challenge: Cinecromen contains a morpholine moiety (pKa ~8.[1][2]3) and a bulky lipophilic coumarin core.[1][2]

-

At Neutral pH (7.4): The molecule is largely uncharged and prone to precipitation (crash-out) upon injection.[1][2]

-

At Acidic pH (< 5.0): Solubility improves due to protonation, but injection site necrosis and rapid clearance become risks.[1][2]

-

Stability Risk: The ester bond linking the trimethoxycinnamic acid to the coumarin core is susceptible to plasma esterases and pH-driven hydrolysis.[1][2]

Troubleshooting Guide: Formulation Failure

| Symptom | Probable Cause | Corrective Action |

| Precipitation in Syringe | pH drift > 6.5 during dilution with PBS.[1][2] | Do not use PBS for initial dissolution.[1][2] Dissolve API in 10mM Acetate Buffer (pH 4.5) or use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1][2] |

| Rapid Loss of Potency | Ester hydrolysis due to alkaline environment or prolonged storage in aqueous solution.[1][2] | Prepare formulations fresh (ex tempore) . Store stock powder at -20°C. Avoid buffers with pH > 7.0 for storage > 1 hour. |

| Hemolysis / Phlebitis | Hypotonicity or excessive acidity of the vehicle.[1][2] | Adjust tonicity with Mannitol (5%) instead of NaCl if using charged lipids.[1][2] Verify final pH is > 4.5 before injection.[1][2] |

| Inconsistent PK Data | Adsorption of Cinecromen to plastic tubing (PVC/PE).[1][2] | Use glass syringes or low-binding polypropylene consumables.[1][2] Pre-saturate tubing if infusion is required.[1][2] |

Part 2: Refined Delivery Methodologies

To refine delivery for high-precision in vivo studies, we recommend two pathways depending on your experimental endpoint.

Method A: HP-β-Cyclodextrin Complexation (Recommended for IV Bolus)

Why: Cyclodextrins encapsulate the lipophilic coumarin core, preventing precipitation at physiological pH without requiring toxic co-solvents like DMSO.[1][2]

Protocol:

-

Stock Prep: Prepare a 40% (w/v) stock solution of HP-β-CD in sterile water.[1][2]

-

API Addition: Add Cinecromen free base (or HCl salt) to reach a target concentration of 5–10 mg/mL.

-